3-(1-benzofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from anhydro sugars . Another method involves the alkylation of phenolic hydroxyl groups, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Synthesis and Libraries Based on Benzofuran Scaffolds
Diversity-Oriented Synthesis : Efficient synthetic protocols have been reported for the preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These protocols utilize commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, resulting in 54 lead-like compounds. These compounds feature variations in physicochemical properties and have been designed to explore biological activities (Qin et al., 2017).
Biological Activities and Applications
Cell Adhesion Inhibition : Studies have found that benzofuran derivatives can inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby decreasing the adherence of neutrophils to activated endothelial cells. This action suggests potential anti-inflammatory properties and applications in modulating immune responses (Boschelli et al., 1995).
Synthetic Strategies and Chemical Transformations
Novel Synthetic Routes : Research has led to the development of novel synthetic methods for creating benzofuran derivatives. These include the use of arynes for the synthesis of dihydrobenzofurans and the transformation of N-phenoxyamides into benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives under metal-free conditions, showcasing the chemical versatility of benzofuran scaffolds (Yoshioka et al., 2013; Li et al., 2019).
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, (S)-Pyrrolidine-2-carboxylic acid compound with (2S,3R,4R,5S,6R)-2-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (2:1), is a dual inhibitor of the sodium glucose co-transporters one and two (SGLT-1 and -2) .
Mode of Action
The aforementioned similar compound inhibits sglt-1 and -2, leading to inhibition of glucose reabsorption from the kidney and potentially glucose absorption in the intestine . This may improve post-prandial glycaemia.
Biochemical Pathways
Inhibition of sglt-1 and -2, as seen in the similar compound, would affect glucose metabolism and insulin signaling pathways .
Result of Action
The inhibition of glucose reabsorption and potential glucose absorption in the intestine by the similar compound may result in improved post-prandial glycaemia .
Future Directions
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c29-25(22-13-15-5-1-3-7-18(15)33-22)28-23-17-6-2-4-8-19(17)34-24(23)26(30)27-16-9-10-20-21(14-16)32-12-11-31-20/h1-10,13-14H,11-12H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXMDFERHTXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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